Herbicidal Pre‑Emergence Activity: N‑Methyl‑N‑allyl‑2‑chloroacetamide versus N,N‑Dimethyl‑2‑chloroacetamide and N,N‑Diallyl‑2‑chloroacetamide
In a classic structure–activity study of N‑substituted α‑chloroacetamides, pre‑emergence herbicidal activity was evaluated across a panel of weedy species. The N,N‑diallyl derivative (closest fully unsaturated analog) showed a mean pre‑emergence control rating of 8.3 on a 0–10 scale, whereas the N,N‑dimethyl analog displayed only 2.1. The mixed N‑methyl‑N‑allyl compound (target) achieved a rating of 5.8, positioning it as an intermediate that retains substantial activity while offering a single allyl handle for further derivatization, unlike the diallyl variant which commits both nitrogen substituents to unsaturation [1].
| Evidence Dimension | Pre‑emergence herbicidal activity (0–10 rating scale, average across multiple weed species) |
|---|---|
| Target Compound Data | Mean rating = 5.8 |
| Comparator Or Baseline | N,N‑Diallyl‑2‑chloroacetamide (mean rating = 8.3); N,N‑Dimethyl‑2‑chloroacetamide (mean rating = 2.1) |
| Quantified Difference | Target is 2.5 points lower than diallyl analog and 3.7 points higher than dimethyl analog on a 10‑point scale |
| Conditions | Pre‑emergence soil application in greenhouse trials; multiple dicot and monocot weed species; rating based on visual injury assessment (J. Agric. Food Chem. 1956, 4, 518‑522) |
Why This Matters
Procurement of the N‑methyl‑N‑allyl variant provides a tunable activity baseline: significantly more active than the saturated N,N‑dimethyl analog, yet with one allyl group still available for downstream functionalization, unlike the fully substituted diallyl compound.
- [1] Hamm, P. C.; Speziale, A. J. Relation of Herbicidal Activity to the Amide Moiety of N‑Substituted α‑Chloroacetamides. J. Agric. Food Chem. 1956, 4 (6), 518‑522. View Source
